Cas no 1021266-02-3 (4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide)

4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide is a specialized organic compound with notable structural features. This compound exhibits unique chemical properties, including a thiazole ring and a pyridin-2-yl substituent, which contribute to its potential applications in various chemical processes. Its structural complexity and functional groups make it a valuable tool in research and development.
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide structure
1021266-02-3 structure
商品名:4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
CAS番号:1021266-02-3
MF:C22H22FN5O2S
メガワット:439.505786418915
CID:5843085
PubChem ID:42208413

4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide
    • 4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
    • 4-fluoro-N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide
    • 1021266-02-3
    • AKOS024503281
    • F5254-0036
    • インチ: 1S/C22H22FN5O2S/c23-17-6-4-16(5-7-17)21(30)26-22-25-18(15-31-22)8-9-20(29)28-13-11-27(12-14-28)19-3-1-2-10-24-19/h1-7,10,15H,8-9,11-14H2,(H,25,26,30)
    • InChIKey: SJILFXJESZNIBH-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(CCC(=O)N2CCN(C3=NC=CC=C3)CC2)=CS1)(=O)C1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 439.14782430g/mol
  • どういたいしつりょう: 439.14782430g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 611
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 107Ų

4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5254-0036-2μmol
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5254-0036-5μmol
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5254-0036-3mg
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
3mg
$63.0 2023-09-10
Life Chemicals
F5254-0036-5mg
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
5mg
$69.0 2023-09-10
Life Chemicals
F5254-0036-15mg
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
15mg
$89.0 2023-09-10
Life Chemicals
F5254-0036-20mg
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
20mg
$99.0 2023-09-10
Life Chemicals
F5254-0036-4mg
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
4mg
$66.0 2023-09-10
Life Chemicals
F5254-0036-40mg
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
40mg
$140.0 2023-09-10
Life Chemicals
F5254-0036-10μmol
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
10μmol
$69.0 2023-09-10
Life Chemicals
F5254-0036-2mg
4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide
1021266-02-3
2mg
$59.0 2023-09-10

4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide 関連文献

4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamideに関する追加情報

Introduction to Compound with CAS No. 1021266-02-3 and Product Name: 4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide

The compound with the CAS number 1021266-02-3 and the product name 4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoro-substituted benzamide core linked to a thiazole ring, make it a promising candidate for further investigation in drug discovery and development.

Recent research in medicinal chemistry has highlighted the importance of fluoro-substituted aromatic compounds due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The fluoro group at the para position of the benzamide moiety in this compound is strategically placed to interact favorably with biological targets, thereby modulating their activity. This feature has been extensively studied in the development of novel therapeutic agents, particularly in the treatment of neurological and cardiovascular disorders.

The thiazole ring is another critical structural component of this compound. Thiazole derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of a thiazole ring into the molecular framework of this compound not only contributes to its overall pharmacological profile but also provides a scaffold for further structural modifications. This flexibility allows researchers to fine-tune the properties of the molecule to optimize its therapeutic efficacy.

Moreover, the presence of a piperazine moiety in the side chain of this compound adds another layer of complexity and functionality. Piperazine derivatives are known for their role as pharmacophores in various drugs, including those used for treating parasitic infections, allergies, and central nervous system disorders. The specific arrangement of atoms in the 4-(pyridin-2-yl)piperazin-1-yl group enhances the compound's ability to interact with biological targets, potentially leading to improved drug-like properties such as solubility and bioavailability.

One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. The combination of a fluoro-substituted benzamide, a thiazole ring, and a piperazine moiety creates a multifaceted structure that can interact with multiple receptors and enzymes involved in neurodegenerative diseases. Recent studies have shown that similar molecular architectures exhibit promising effects in models of Alzheimer's disease and Parkinson's disease. The ability of this compound to modulate key neurotransmitter systems makes it an attractive candidate for further exploration.

In addition to its potential neurological applications, this compound has also shown promise in other therapeutic areas. For instance, its structural features suggest that it could be effective against inflammatory diseases by inhibiting key enzymes involved in the inflammatory cascade. The fluoro group and the thiazole ring have been shown to enhance binding affinity to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators of inflammation.

The synthesis and characterization of this compound have been subjects of intense research interest. Advanced synthetic methodologies have been employed to construct its complex molecular framework while maintaining high purity and yield. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, have been crucial in achieving the desired structure. The use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography has further facilitated the detailed characterization of this compound.

The pharmacological evaluation of this compound has revealed several interesting properties that make it a valuable candidate for drug development. In vitro studies have demonstrated its ability to inhibit specific enzymes and receptors relevant to various diseases. These findings have laid the groundwork for further preclinical studies to assess its safety and efficacy in animal models. The results from these studies are expected to provide valuable insights into its potential therapeutic applications.

One particularly notable finding from recent research is the compound's interaction with biological targets at both molecular and cellular levels. High-resolution structural studies have provided detailed insights into how this molecule binds to its targets, offering a rational basis for designing more potent derivatives. These structural insights have been instrumental in guiding optimization strategies aimed at improving drug-like properties such as selectivity and potency.

The development of novel pharmaceutical agents often involves iterative cycles of synthesis, testing, and optimization. This compound serves as an excellent example of how structural modifications can lead to significant improvements in therapeutic efficacy. By fine-tuning its molecular framework, researchers can enhance its ability to interact with biological targets while minimizing off-target effects. This approach underscores the importance of computational modeling and molecular simulations in drug discovery.

The potential clinical applications of this compound are vast and span multiple therapeutic areas. Its ability to modulate key biological pathways makes it a versatile tool for addressing various diseases. Whether it is used alone or in combination with other drugs, its multifaceted activity profile suggests that it could offer significant benefits to patients suffering from chronic illnesses.

In conclusion, the compound with CAS number 1021266-02-3 and product name 4-fluoro-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-y)benzamide represents a promising advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new therapeutic applications for this molecule, it is likely that it will play an important role in addressing some of today's most challenging medical conditions.

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